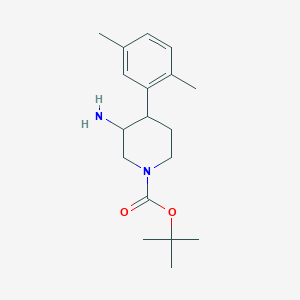
Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group, an amino group, and a dimethylphenyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a halogenated dimethylbenzene derivative.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Comparison: Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate is unique due to the presence of the dimethylphenyl group, which imparts specific steric and electronic properties. This distinguishes it from other piperidine derivatives that may have different substituents, affecting their reactivity and applications.
生物活性
Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate (CAS No. 1354963-22-6) is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a substituted phenyl ring. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C₁₈H₂₈N₂O₂
- Molecular Weight : 304.4 g/mol
- CAS Number : 1354963-22-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cell proliferation, apoptosis, and potential therapeutic applications.
In Vitro Studies
-
Cell Proliferation Inhibition :
- The compound has shown significant inhibitory effects on cancer cell lines, particularly in breast cancer models such as MDA-MB-231. An IC₅₀ value of approximately 0.126 μM was reported, indicating strong anti-proliferative activity against these cells while sparing non-cancerous cells like MCF10A by a factor of nearly 20 .
- Mechanism of Action :
- Target Interaction :
Study 1: Breast Cancer Model
In a study examining the effects of various piperidine derivatives on breast cancer cell lines, this compound was administered to mice inoculated with MDA-MB-231 cells. Results indicated that the compound significantly inhibited lung metastasis compared to control groups and standard treatments such as TAE226 .
Study 2: Selectivity and Toxicity
A comparative analysis highlighted the selectivity of this compound towards cancerous cells versus normal cells. The selectivity index was reported to be significantly favorable, with lower toxicity observed in normal liver cells compared to cancerous counterparts .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Cell Proliferation Inhibition | IC₅₀ = 0.126 μM in MDA-MB-231 |
| Apoptosis Induction | Increased caspase activity |
| Metastasis Inhibition | Significant reduction in lung metastasis in vivo |
| Selectivity Index | Higher selectivity for cancer cells over normal cells |
特性
分子式 |
C18H28N2O2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-12-6-7-13(2)15(10-12)14-8-9-20(11-16(14)19)17(21)22-18(3,4)5/h6-7,10,14,16H,8-9,11,19H2,1-5H3 |
InChIキー |
LCCDNSAFCFIDII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2CCN(CC2N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















